Tolimidone
Overview
Description
Tolimidone, also known by its chemical name 5-(3-methylphenoxy)pyrimidin-2(1H)-one, is a compound that was initially discovered by scientists at Pfizer. It was originally developed as a drug candidate to treat gastric ulcers due to its ability to stimulate the secretion of gastric mucosa. the development was abandoned. Later, it was identified as a potential drug candidate for diabetes by Melior Discovery through a phenotypic screen .
Mechanism of Action
Target of Action
Tolimidone is a potent and specific first-in-class activator of Lyn kinase . Lyn kinase is an enzyme that modulates insulin sensitivity and dyslipidemia . It plays a crucial role in the insulin-signaling pathway .
Mode of Action
This compound improves glycemic control by selectively activating Lyn kinase . This activation potentiates insulin activity, leading to improved insulin sensitivity and lipid regulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin-signaling pathway . By activating Lyn kinase, this compound enhances the phosphorylation of insulin substrate -1, thereby amplifying the signaling cascade initiated by the binding of insulin to its receptor .
Result of Action
The activation of Lyn kinase by this compound leads to improved glycemic control, demonstrated by robust pre- and post-prandial glucose lowering . It also has a favorable impact on the lipid profile, with a reduction in triglycerides observed . Additionally, there’s evidence of weight loss and good safety and tolerability .
Biochemical Analysis
Biochemical Properties
This compound interacts with the enzyme Lyn kinase . It serves as a dual non-PPAR insulin sensitizer and lipid regulator . It has demonstrated improvement in multiple components of NASH pre-clinical models, including reduction in adiposity, decrease in liver weight, and reduction in insulin resistance .
Cellular Effects
This compound influences cell function by improving insulin sensitivity and lipid regulation . It has shown to have a favorable impact on lipid profile and evidence of weight loss .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating Lyn kinase . This activation potentiates insulin activity, leading to improved glycemic control .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown robust pre- and post-prandial glucose lowering effects . It has also demonstrated good safety and tolerability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has shown to reduce adiposity, decrease liver weight, and reduce insulin resistance .
Metabolic Pathways
This compound is involved in the insulin-signaling pathway . It modulates this pathway by activating Lyn kinase, leading to improved insulin sensitivity .
Subcellular Localization
The information provided here is based on the current understanding and knowledge of this compound .
Preparation Methods
Tolimidone can be synthesized through several steps involving specific reaction conditions:
Starting Materials: The synthesis begins with compounds of formulas 6 and 5.
Intermediate Formation: These starting materials react to form an intermediate of formula 4.
Vilsmeier Reaction: The intermediate undergoes a Vilsmeier reaction to form an aldehyde intermediate of formula 3.
Reflux with Urea: The aldehyde intermediate is then refluxed with urea under sodium ethoxide/ethanol conditions to form the sodium salt of formula 2.
For industrial production, a method involving tetrabutyl ammonium bromide catalyst and recrystallization in ethanol is used. This method ensures high purity and uniform particle size distribution .
Chemical Reactions Analysis
Tolimidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the phenoxy group, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tolimidone has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of various chemical reactions on pyrimidinone derivatives.
Biology: It is used in research to understand its effects on cellular processes, particularly those involving Lyn kinase.
Medicine: this compound is being investigated as a potential treatment for type 2 diabetes and nonalcoholic steatohepatitis (NASH). .
Comparison with Similar Compounds
Tolimidone is unique due to its specific activation of Lyn kinase. Similar compounds include:
Phenoxypyrimidinones: These compounds share a similar core structure but may have different substituents that alter their biological activity.
Other Lyn Kinase Activators: While there are other activators of Lyn kinase, this compound is distinguished by its high specificity and potency.
Properties
IUPAC Name |
5-(3-methylphenoxy)-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQILFPVRNHTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CNC(=O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194786 | |
Record name | Tolimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41964-07-2 | |
Record name | 5-(3-Methylphenoxy)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41964-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolimidone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041964072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolimidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOLIMIDONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41964-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3JD8E9IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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